N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Preparation Methods
Chemical Reactions Analysis
N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Studied for its potential as a therapeutic agent.
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications.
Properties
Molecular Formula |
C21H20FN5 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-butyl-1-(4-fluorophenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H20FN5/c1-2-3-13-26(17-7-5-4-6-8-17)20-19-14-25-27(21(19)24-15-23-20)18-11-9-16(22)10-12-18/h4-12,14-15H,2-3,13H2,1H3 |
InChI Key |
LUHOECMXCJMMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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